N,N-BIS(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-PYRIDINEDICARBOXAMIDE
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Overview
Description
N,N-BIS(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-PYRIDINEDICARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine core substituted with two methoxydibenzofuran groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-PYRIDINEDICARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of 2-methoxydibenzofuran, which is then subjected to amide formation with 3,5-pyridinedicarboxylic acid. The reaction conditions usually involve the use of coupling agents like EDCI or DCC and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
N,N-BIS(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-PYRIDINEDICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N-BIS(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-THIOPHENECARBOXAMIDE
- 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]-2-OXOETHYL (1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE
Uniqueness
N,N-BIS(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-PYRIDINEDICARBOXAMIDE stands out due to its dual methoxydibenzofuran groups, which confer unique electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in the synthesis of novel materials and in medicinal chemistry research.
Properties
Molecular Formula |
C33H23N3O6 |
---|---|
Molecular Weight |
557.6g/mol |
IUPAC Name |
3-N,5-N-bis(2-methoxydibenzofuran-3-yl)pyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C33H23N3O6/c1-39-30-12-22-20-7-3-5-9-26(20)41-28(22)14-24(30)35-32(37)18-11-19(17-34-16-18)33(38)36-25-15-29-23(13-31(25)40-2)21-8-4-6-10-27(21)42-29/h3-17H,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
PYEWVUYFSWPPRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CN=C4)C(=O)NC5=C(C=C6C7=CC=CC=C7OC6=C5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CN=C4)C(=O)NC5=C(C=C6C7=CC=CC=C7OC6=C5)OC |
Origin of Product |
United States |
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